benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
Description
Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a synthetic organic compound with a complex structure It consists of a benzyl group attached to a carbamate moiety, which is further linked to a quinoline ring substituted with a 4-chlorophenyl group
Properties
IUPAC Name |
benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c24-18-12-10-17(11-13-18)21-14-22(19-8-4-5-9-20(19)25-21)26-23(27)28-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKIOWFGNMQWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
- Reactants :
- 4-Chloroaniline (1.0 equiv)
- Ethyl (4-chlorobenzoyl)acetate (1.1 equiv)
- Solvent : Ethanol or acetic acid
- Catalyst : Magnesium sulfate (desiccant)
- Temperature : Reflux (~80°C) for 6–12 hours.
The β-ketoester undergoes cyclocondensation with the aniline, forming 2-(4-chlorophenyl)-4-hydroxyquinoline (Intermediate A ) (Figure 1).
Figure 1 : Conrad-Limpach reaction for quinoline core synthesis.
| Step | Reactants | Product | Yield |
|---|---|---|---|
| 1 | 4-Chloroaniline + β-ketoester | 2-(4-Chlorophenyl)-4-hydroxyquinoline | 35–50% |
Chlorination of 4-Hydroxyquinoline
The 4-hydroxy group of Intermediate A is converted to a chloro substituent to enable subsequent amination.
Phosphorus Oxychloride (POCl₃) Method
- Conditions :
- Product : 2-(4-Chlorophenyl)-4-chloroquinoline (Intermediate B ).
Key Data :
Amination of 4-Chloroquinoline
The 4-chloro substituent is replaced with an amine group via nucleophilic aromatic substitution.
Ammonia-Mediated Amination
- Reactants :
- Intermediate B (1.0 equiv)
- Ammonia (NH₃, 10.0 equiv)
- Solvent : DMSO or DMF
- Base : DIPEA (2.0 equiv)
- Temperature : 150°C, 20 hours.
- Product : 2-(4-Chlorophenyl)quinolin-4-amine (Intermediate C ).
Key Data :
Carbamate Protection with Benzyl Chloroformate
The 4-amino group is protected using benzyl chloroformate (Cbz-Cl), forming the final product.
Standard Protection Protocol
- Reactants :
- Intermediate C (1.0 equiv)
- Benzyl chloroformate (1.2 equiv)
- Base : Aqueous NaOH (2.0 equiv)
- Solvent : THF/H₂O (biphasic system)
- Temperature : 0–25°C, 1 hour.
Reaction Equation :
$$
\text{2-(4-Chlorophenyl)quinolin-4-amine} + \text{Cbz-Cl} \xrightarrow{\text{NaOH}} \text{Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate} + \text{HCl}
$$
Key Data :
Alternative Synthetic Routes
Doebner Reaction for Quinoline-4-carboxylic Acid Intermediate
- Reactants :
- 4-Chloroaniline, 4-chlorobenzaldehyde, pyruvic acid
- Catalyst : BF₃·THF (0.5 equiv)
- Temperature : 65–80°C, 12 hours.
- Product : 2-(4-Chlorophenyl)quinoline-4-carboxylic acid.
Limitations : Requires decarboxylation and subsequent amination, reducing overall efficiency.
Direct Amination of 4-Hydroxyquinoline
- Reactants :
- Intermediate A (4-hydroxyquinoline)
- Ammonia under Mitsunobu conditions (DIAD, PPh₃)
- Yield : <30% (low efficiency due to poor leaving group).
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Conrad-Limpach Route | High regioselectivity, scalable | Moderate yields in cyclization step |
| Doebner Reaction | One-pot synthesis | Requires decarboxylation/functionalization |
| Direct Amination | Fewer steps | Low yields, side reactions |
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.
Substitution: Common reagents include nucleophiles such as amines or alcohols and electrophiles such as alkyl halides, often used in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Chemical Synthesis and Research
Building Block in Organic Synthesis
Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in the development of new materials and catalysts. The compound can be synthesized through multi-step organic reactions, including methods like Suzuki–Miyaura coupling, which allows for efficient carbon-carbon bond formation.
Table 1: Synthetic Routes for this compound
| Method | Description |
|---|---|
| Suzuki–Miyaura Coupling | Involves coupling a boronic acid with a halide using a palladium catalyst to form carbon-carbon bonds. |
| Reflux Conditions | Reactions are typically performed under reflux to ensure complete conversion of reactants. |
| Continuous Flow Reactors | Utilized in industrial settings to enhance efficiency and scalability of production processes. |
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Its structure allows it to interact with microbial targets, potentially disrupting their cellular processes. Comparative studies have shown it to be effective against various strains of bacteria and fungi.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the growth of cancer cells by interfering with specific molecular pathways involved in cell proliferation and survival. For instance, compounds with similar quinoline structures have demonstrated significant antiproliferative effects in vitro against different cancer cell lines .
Medical Applications
Therapeutic Agent Development
Ongoing research aims to explore the therapeutic potential of this compound in treating diseases such as cancer and infections caused by resistant bacteria. The compound's ability to modulate enzyme activity makes it a candidate for drug development targeting specific diseases .
Case Studies
-
Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent. -
Anticancer Activity Assessment
Another research project focused on the anticancer properties of the compound, where it was tested against several cancer cell lines. The findings revealed that it could effectively inhibit cell growth at certain concentrations, warranting further investigation into its therapeutic applications.
Mechanism of Action
The mechanism of action of benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-4-chlorophenyl N-(2,6-xylyl)carbamate
- 2-Benzoyl-4-chlorophenyl N-(2,3-dichlorophenyl)carbamate
- 2-Benzoyl-4-chlorophenyl N-(2,5-dichlorophenyl)carbamate
Uniqueness
Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is unique due to its specific structural features, such as the quinoline ring and the 4-chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound features a quinoline moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, enhancing its therapeutic potential.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The quinoline ring system is known to inhibit DNA synthesis in bacteria by cleaving bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Gram-positive Bacteria | 32 µg/mL | |
| Gram-negative Bacteria | 64 µg/mL | |
| Fungal Strains | 128 µg/mL |
2. Anticancer Properties
The compound has also been investigated for its anticancer activities. Studies have shown that it can induce apoptosis in various cancer cell lines through the modulation of apoptosis-related proteins and pathways. The mechanism involves interference with cellular processes critical for cancer cell survival and proliferation .
Case Study: In Vitro Anticancer Activity
In a recent study, this compound was tested against several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 15 to 30 µM across these cell lines, indicating moderate to strong anticancer activity .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission .
- DNA Interaction : The quinoline structure allows for intercalation into DNA, disrupting replication processes essential for cell division.
Research Findings and Implications
Recent studies have highlighted the potential of this compound as a lead compound for drug development:
- Antimicrobial Efficacy : Its effectiveness against resistant strains of bacteria suggests it could be developed into a novel antimicrobial agent.
- Cancer Therapeutics : The ability to induce apoptosis in cancer cells positions this compound as a candidate for further development in cancer therapy.
- Structure-Activity Relationship (SAR) : Ongoing investigations into the SAR are crucial for optimizing the efficacy and selectivity of this compound against specific pathogens and cancer types .
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate, and what reaction conditions are critical for its formation?
- Methodological Answer : Synthesis typically involves coupling a quinoline precursor with a benzyl carbamate group. Key steps include:
- Quinoline core preparation : Starting from substituted anilines via the Skraup or Doebner-Miller reaction to form the quinoline scaffold .
- Carbamate introduction : Reacting the quinoline intermediate with benzyl chloroformate under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane .
- Substitution at the 2-position : Electrophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura) to introduce the 4-chlorophenyl group, requiring palladium catalysts and controlled temperatures .
- Critical conditions : Dry solvents, inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC to prevent side reactions like over-oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry, particularly distinguishing quinoline C-4 carbamate attachment and substituent positions. DEPT-135 helps identify CH₃/CH₂ groups .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting chlorine isotopes .
- X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) refines bond lengths/angles and confirms stereochemistry. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .
Q. What preliminary biological assays are used to evaluate this compound’s activity?
- Methodological Answer :
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) with IC₅₀ determination. The quinoline core may intercalate with enzymes like topoisomerases .
- Antimicrobial screening : Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves to assess potential anticancer activity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data, such as twinning or poor resolution, for this compound?
- Methodological Answer :
- Data collection : Use synchrotron radiation for high-resolution datasets. Adjust crystal mounting to minimize solvent inclusion .
- Refinement strategies : In SHELXL, apply TWIN commands for twinned crystals and use restraints for disordered regions (e.g., benzyl groups). Validate with R-factor convergence and difference density maps .
- Validation tools : Check with PLATON (ADDSYM) to detect missed symmetry and CCDC Mercury for packing analysis .
Q. What mechanistic insights explain the electronic effects of the 4-chlorophenyl group on the quinoline core’s reactivity?
- Methodological Answer :
- Computational studies : DFT calculations (Gaussian, ORCA) to map electron density distribution. The chlorine substituent’s -I effect reduces quinoline ring electron density, directing electrophilic attacks to specific positions .
- Kinetic experiments : Compare reaction rates of 4-chlorophenyl vs. unsubstituted analogs in substitution reactions (e.g., nitration). Use Hammett plots to correlate σ values with reactivity .
Q. How can synthetic yields be optimized in multi-step routes, particularly during carbamate coupling?
- Methodological Answer :
- Catalyst screening : Test Pd₂(dba)₃/XPhos for Suzuki couplings to improve cross-coupling efficiency .
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups for amine intermediates to prevent side reactions. Deprotect with TFA in dichloromethane .
- Workup optimization : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization (ethanol/water) for high-purity isolation .
Q. What strategies address contradictory NMR data, such as unexpected splitting or integration ratios?
- Methodological Answer :
- Variable temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- 2D techniques : HSQC/HMBC to resolve overlapping signals and assign coupling networks. NOESY confirms spatial proximity of substituents .
- Deuterium exchange : Test for exchangeable protons (e.g., NH) using D₂O to simplify spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
